molecular formula C14H19NO B13034186 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

Katalognummer: B13034186
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: XBTLWQZDIUCUNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the prop-2-enylamine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high efficiency .

Analyse Chemischer Reaktionen

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Cyclopentyloxyphenyl)prop-2-enylamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

1-(3-cyclopentyloxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2

InChI-Schlüssel

XBTLWQZDIUCUNQ-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C1=CC(=CC=C1)OC2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.